N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide
Description
This compound features a complex structure combining a 2,3-dihydroindole core, a 4-(dimethylamino)phenyl group, and a 2-methoxyphenoxy acetamide moiety.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-29(2)22-14-12-21(13-15-22)24(30-17-16-20-8-4-5-9-23(20)30)18-28-27(31)19-33-26-11-7-6-10-25(26)32-3/h4-15,24H,16-19H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXYWLLYHAWWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide” belongs to the class of indole derivatives. Indole derivatives have been found to bind with high affinity to multiple receptors. .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C27H27N5O4
- Molecular Weight : 485.53 g/mol
- CAS Number : [Not specified in the search results]
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the indole moiety is particularly noteworthy, as indole derivatives are known for their diverse pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Topoisomerase Inhibition :
- Antiproliferative Activity :
- Neuropharmacological Effects :
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell growth in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Topoisomerase II inhibition |
| A2780 | 4.5 | Induction of apoptosis |
| MSTO-211H | 6.0 | Cell cycle arrest |
These results suggest a promising profile for further development as an anticancer agent.
In Vivo Studies
While specific in vivo studies on this compound were not detailed in the search results, related compounds have shown efficacy in animal models:
- Tumor Growth Inhibition : Animal studies with similar indole derivatives have reported significant reductions in tumor size and improved survival rates.
- Toxicity Profiles : Safety assessments indicate that these compounds often exhibit tolerable toxicity levels, making them suitable candidates for further clinical evaluation.
Case Studies
- Case Study on Indole Derivatives :
-
Clinical Relevance :
- Ongoing clinical trials are exploring the use of topoisomerase inhibitors in combination therapies for resistant cancer types, underscoring the relevance of compounds like this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide ()
- Molecular Formula : C23H22N2O5S vs. Target Compound (estimated C28H30N3O3).
- Key Differences : Sulfonyl group (‑SO2‑) vs. ethyl-linked dihydroindole in the target compound.
N-{2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3-(trifluoromethyl)benzamide ()
- Molecular Formula : C26H26F3N3O.
- Key Differences: Trifluoromethyl benzamide vs. methoxyphenoxy acetamide.
- Impact : The trifluoromethyl group increases metabolic stability and electronegativity, favoring hydrophobic interactions in binding pockets. However, the acetamide in the target compound may offer better hydrogen-bonding flexibility.
Pharmacological Analogues
Orexin-1 Receptor Antagonists ()
Compounds like 9d (2-[4-(dimethylamino)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide) share the dimethylaminophenyl motif.
- Activity : Demonstrated CNS permeability and solubility due to polar hydroxyl groups.
- Divergence: The target compound’s dihydroindole and methoxyphenoxy groups may enhance selectivity for non-CNS targets (e.g., peripheral receptors) due to increased steric bulk.
Anti-COVID-19 Agents ()
Morpholinosulfonyl-containing acetamides (e.g., 5j, 5k) emphasize the role of sulfonyl groups in viral protease inhibition.
- Contrast: The target compound lacks sulfonyl groups but includes a methoxyphenoxy moiety, which could modulate interactions with viral entry proteins via π-π stacking.
Structural and Conformational Analysis
N-Substituted 2-Arylacetamides ()
Crystal structures of dichlorophenylacetamide derivatives reveal conformational flexibility influenced by substituents.
- Key Insight: The dihydroindole and dimethylamino groups in the target compound may enforce specific dihedral angles, optimizing binding to planar active sites (e.g., kinases or GPCRs).
Data Tables
Table 1. Key Physicochemical Comparisons
Table 2. Pharmacological Relevance of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
